molecular formula C18H22N4O3 B2954046 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034316-80-6

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2954046
CAS No.: 2034316-80-6
M. Wt: 342.399
InChI Key: MFLNGHSBQZHHBZ-JOCQHMNTSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazin-2-ol and isoxazole precursors. The pyrazin-2-ol could potentially be synthesized through a palladium-catalyzed asymmetric hydrogenation . The isoxazole ring could be formed through cycloaddition or oxidative cyclization reactions .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and characterization of pyrazole and pyrazine derivatives, given their potential in various applications. For instance, Hassan et al. (2014) focused on synthesizing new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were then screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014). Such studies are foundational for understanding how N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide and similar compounds can be synthesized and applied in various scientific domains.

Biological Applications

The exploration of biological applications, particularly in inhibiting photosynthetic electron transport, has been a subject of interest. Vicentini et al. (2005) synthesized and screened pyrazole derivatives as potential inhibitors of photosynthetic electron transport, demonstrating the compounds' inhibitory properties in the micromolar range, comparable to commercial herbicides (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005). This suggests that compounds like this compound could potentially be explored for similar applications.

Antimycobacterial and Antimicrobial Activity

Another research area focuses on the antimycobacterial and antimicrobial activities of pyrazine derivatives. Studies like those conducted by Gezginci, Martin, and Franzblau (1998) have investigated pyrazines substituted with various ring systems for activity against Mycobacterium tuberculosis, showing that these compounds exhibit varying degrees of potency (Gezginci, Martin, & Franzblau, 1998). Research in this domain underscores the potential of compounds like this compound in contributing to the development of new antimicrobial agents.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-18(17-14-3-1-2-4-15(14)25-22-17)21-12-5-7-13(8-6-12)24-16-11-19-9-10-20-16/h9-13H,1-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLNGHSBQZHHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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